molecular formula C22H23N3O4 B2866415 Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate CAS No. 912897-98-4

Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate

Cat. No. B2866415
CAS RN: 912897-98-4
M. Wt: 393.443
InChI Key: SOFXUQJBGRRMGB-UHFFFAOYSA-N
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Description

Ethyl (4-methoxyphenyl)acetate is a compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da .


Synthesis Analysis

The synthesis of similar compounds often involves the use of fundamental building blocks like 4-fluoro-3-nitrobenzoic acid . This compound is used in the synthesis of various pharmacologically important heterocycles such as di- or tri-substituted benzimidazoles .


Molecular Structure Analysis

The crystal structures of similar compounds like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate and its starting material, 4-fluoro-3-nitrobenzoic acid have been analyzed by X-ray diffraction technique .


Physical And Chemical Properties Analysis

Ethyl (4-methoxyphenyl)acetate has a molecular formula of C11H14O3, an average mass of 194.227 Da, and a monoisotopic mass of 194.094299 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

A variety of synthesis methods have been developed to create derivatives of benzimidazole and thiazole compounds, which are related to the core structure of Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate. These methods include:

  • Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : This research outlines a method for creating compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, demonstrating the versatility of the core structure in synthesizing diverse compounds with potential biological activities (Mohamed, 2021).
  • Synthesis, Characterization, and Antimicrobial Activity of 1,3,4-Oxadiazole Bearing 1H-Benzimidazole Derivatives : This study explores the antimicrobial potential of compounds synthesized from similar chemical structures, indicating the relevance of such derivatives in developing new antimicrobial agents (Salahuddin et al., 2017).

Biological Activities and Applications

The derivatives of Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate have been studied for various biological activities, showcasing their potential in biomedical applications:

  • Antimicrobial Activities : Certain synthesized derivatives have demonstrated antimicrobial properties against bacterial and fungal isolates, suggesting their utility in addressing microbial infections (Wardkhan et al., 2008).
  • Antinociceptive Activity : Some benzimidazolone derivatives have shown significant antinociceptive (pain-relieving) activity, hinting at their potential for developing new pain management therapies (Nacak et al., 1999).

properties

IUPAC Name

ethyl 2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-29-21(27)14-25-19-7-5-4-6-18(19)23-22(25)15-12-20(26)24(13-15)16-8-10-17(28-2)11-9-16/h4-11,15H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFXUQJBGRRMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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